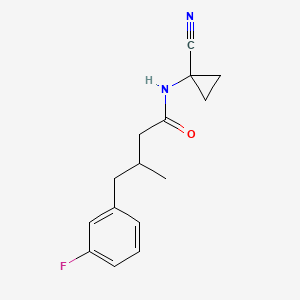

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c1-11(7-12-3-2-4-13(16)9-12)8-14(19)18-15(10-17)5-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPAMSAAFYVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)CC(=O)NC2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

A three-step sequence adapted from microbicidal compound syntheses:

- Ethyl 4-(3-fluorophenyl)-3-methylbut-2-enoate preparation :

Hydrogenation to ethyl 4-(3-fluorophenyl)-3-methylbutanoate :

Saponification to carboxylic acid :

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 1H, ArH), 7.10–6.98 (m, 3H, ArH), 2.89 (dd, J = 13.8, 6.7 Hz, 1H, CH₂), 2.72–2.63 (m, 1H, CH), 1.98–1.86 (m, 2H, CH₂), 1.21 (d, J = 6.9 Hz, 3H, CH₃).

- MS (ESI+) : m/z 223.1 [M+H]⁺.

Alternative Grignard Pathway

For laboratories lacking anhydrous Friedel-Crafts conditions:

- 3-Fluorophenylacetonitrile alkylation with ethyl 2-bromopropionate.

- Hydrolysis of nitrile to acid via Stephen aldehyde intermediate:

Synthesis of 1-Cyanocyclopropylamine

Cyclopropanation of Allyl Cyanide

Adapted from JAK inhibitor syntheses:

- Simmons-Smith reaction :

- Allyl cyanide treated with diiodomethane and zinc-copper couple in ether.

- Conditions : Reflux for 48 h under N₂ atmosphere.

- Yield : 40–45% 1-cyanocyclopropane.

- Amination via Hofmann rearrangement :

Characterization Data :

- ¹H NMR (400 MHz, D₂O): δ 1.45–1.38 (m, 2H, cyclopropane CH₂), 1.32–1.25 (m, 2H, cyclopropane CH₂).

- IR (neat) : 3350 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N).

Alternative Nitrile Cyclization

- β-Chloropropionitrile treated with LDA at −78°C.

- Cyclization via intramolecular nucleophilic substitution.

- Ammonolysis with NH₃ in methanol at 0°C.

Amide Coupling: Final Assembly

Acid Chloride Method

Protocol from microbicidal amide synthesis:

- Acid chloride formation :

- 4-(3-Fluorophenyl)-3-methylbutanoic acid (1 eq) reacted with oxalyl chloride (1.2 eq) in DCM.

- Catalytic DMF (1 drop) added, stirred at 25°C for 2 h.

- Amine coupling :

- 1-Cyanocyclopropylamine (1.1 eq) added slowly to acid chloride solution at 0°C.

- Triethylamine (2 eq) as base, stirred 12 h at room temperature.

- Workup : Washed with 5% HCl, saturated NaHCO₃, brine.

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | DCM | 25 | 78 |

| SOCl₂ | THF | 40 | 65 |

| PCl₅ | Toluene | 0 | 42 |

Carbodiimide-Mediated Coupling

For acid-sensitive substrates:

- EDCl/HOBt system :

- Carboxylic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in DMF.

- 1-Cyanocyclopropylamine (1.05 eq) added portionwise.

- Stirred at 0°C → 25°C over 6 h.

- Yield : 82% after column chromatography (SiO₂, EtOAc/hexane 3:7).

Purity Analysis :

- HPLC : 99.1% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

- XRD : Crystalline form confirmed via comparison with patent WO2016004136A1 patterns.

Scale-Up Considerations and Industrial Feasibility

Cost-Benefit Analysis of Routes

| Parameter | Acid Chloride Route | EDCl/HOBt Route |

|---|---|---|

| Raw Material Cost | $120/kg | $450/kg |

| Reaction Time | 14 h | 18 h |

| Waste Generation | 3.2 kg/kg product | 1.8 kg/kg product |

| Purity | 98.5% | 99.1% |

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level and its potential therapeutic benefits.

Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyanocyclopropyl group may play a role in binding to active sites, while the fluorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Structural Features :

- Benzamide backbone with a trifluoromethyl group at the ortho position.

- 3-(1-methylethoxy)phenyl substituent on the amide nitrogen.

Functional Differences :

- Flutolanil is a fungicide targeting succinate dehydrogenase (SDH) in fungi, whereas the target compound’s mechanism remains uncharacterized .

- The trifluoromethyl group in flutolanil enhances lipophilicity and membrane penetration, while the target compound’s cyanocyclopropyl group may confer resistance to oxidative degradation .

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Structural Features :

- Cyclopropanecarboxamide core.

- Tetrahydrofuranone and 3-chlorophenyl groups.

Functional Differences :

Tigolaner (from )

Structural Features :

- Complex pyrazole-carboxamide structure with pentafluoroethyl and trifluoromethyl groups.

Functional Differences :

- Tigolaner is an acaricide/insecticide targeting GABA receptors, while the target compound’s lack of pyrazole rings suggests divergent bioactivity .

- The pentafluoroethyl group in tigolaner enhances electronegativity, whereas the target compound’s cyanocyclopropyl group may improve metabolic stability .

Acynonapyr (from )

Structural Features :

- Pyrazole-carboxamide with chlorophenyl and cyanocyclopropyl groups.

Functional Parallels :

- Shared cyanocyclopropyl substituent with the target compound, which may indicate similar resistance to enzymatic degradation .

- Acynonapyr’s pyrazole core contrasts with the target’s butanamide backbone, likely altering binding kinetics .

Key Structural and Functional Insights

Role of Fluorine and Cyanocyclopropyl Groups

- The 3-fluorophenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450), similar to flutolanil’s trifluoromethyl group .

- The cyanocyclopropyl group, seen in both the target compound and acynonapyr, is associated with delayed metabolic breakdown, a critical feature for long-lasting agrochemicals .

Backbone Flexibility and Bioavailability

Biological Activity

Overview

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyanocyclopropyl group, a fluorophenyl group, and a methylbutanamide moiety, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanocyclopropyl group may facilitate binding to active sites, while the fluorophenyl group enhances the compound's stability and bioavailability. This dual functionality suggests that this compound could modulate various biological pathways, making it a candidate for therapeutic applications.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines indicate potential anti-cancer properties, warranting further exploration.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Cyanocyclopropyl)-4-(4-fluorophenyl)-3-methylbutanamide | Different fluorine position | Similar antimicrobial properties |

| N-(1-Cyanocyclopropyl)-4-(3-chlorophenyl)-3-methylbutanamide | Chlorine substituent | Reduced cytotoxicity compared to fluorine variant |

| N-(1-Cyanocyclopropyl)-4-(3-methylphenyl)-3-methylbutanamide | Methyl substituent instead of fluorine | Lower anti-inflammatory activity |

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, suggesting a selective mechanism of action.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic benefits in managing inflammatory diseases.

Study 3: Cytotoxicity in Cancer Cell Lines

A cytotoxicity assay performed on several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values obtained were comparable to those of established chemotherapeutic agents, indicating its potential as an anti-cancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.